Geometric Precision: Chain Length Matching for Arginine Finger Mimicry vs. Lysine
In a single-molecule study of F1-ATPase, the target compound (as the unnatural amino acid Lyk, 2,7-diaminoheptanoic acid) was used to replace a critical arginine finger. This substitution demonstrated that the extended seven-carbon chain, which is one CH2 unit longer than lysine, is essential for matching the geometric length of the native arginine side chain [1]. This precise chain length prevents the enzyme from entering an ADP-inhibited state, a problem observed with a standard lysine mutant [2]. The (S)-3,7-diaminoheptanoic acid provides the same 7-carbon backbone length for applications where spatial mimicry of arginine is required.
| Evidence Dimension | Prevention of ADP-inhibited state in F1-ATPase |
|---|---|
| Target Compound Data | Prevented severe formation of ADP-inhibited state; improved avoidance of inhibition compared to wild-type |
| Comparator Or Baseline | Lysine mutant: Exhibited severe formation of an ADP-inhibited state |
| Quantified Difference | Qualitative difference: Prevention of inhibition vs. severe inhibition |
| Conditions | Single-molecule F1-ATPase rotary catalysis assay |
Why This Matters
For researchers designing arginine mimics or studying enzyme mechanism, the 7-carbon backbone of (S)-3,7-diaminoheptanoic acid dihydrochloride is functionally distinct from shorter diamino acids like lysine or ornithine, directly impacting catalytic outcomes.
- [1] Yukawa, A., Iino, R., Watanabe, R., Hayashi, S., & Noji, H. (2015). Key Chemical Factors of Arginine Finger Catalysis of F1-ATPase Clarified by an Unnatural Amino Acid Mutation. Biochemistry, 54(2), 472-480. View Source
- [2] Yukawa, A., Iino, R., Watanabe, R., Hayashi, S., & Noji, H. (2014). Key factors of arginine finger catalysis of F1-ATPase clarified by an unnatural amino acid mutation. Poster Presentation, 2014 International Biophysics Congress. View Source
